molecular formula C11H15N3 B13888873 N-(2-ethylphenyl)-4,5-dihydro-1H-Imidazol-2-amine CAS No. 4749-51-3

N-(2-ethylphenyl)-4,5-dihydro-1H-Imidazol-2-amine

Cat. No.: B13888873
CAS No.: 4749-51-3
M. Wt: 189.26 g/mol
InChI Key: LOMVBXWLWKPXJV-UHFFFAOYSA-N
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Description

N-(2-ethylphenyl)-4,5-dihydro-1H-Imidazol-2-amine is a synthetic organic compound that belongs to the class of imidazole derivatives This compound is characterized by the presence of an imidazole ring, which is a five-membered ring containing two nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-ethylphenyl)-4,5-dihydro-1H-Imidazol-2-amine typically involves the reaction of 2-ethylphenylamine with glyoxal in the presence of ammonium acetate. The reaction is carried out under reflux conditions, and the product is purified through recrystallization. The general reaction scheme is as follows:

    Starting Materials: 2-ethylphenylamine, glyoxal, ammonium acetate.

    Reaction Conditions: Reflux in ethanol.

    Purification: Recrystallization from ethanol.

Industrial Production Methods

For industrial-scale production, the synthesis may be optimized to increase yield and reduce costs. This can involve the use of continuous flow reactors, which allow for better control of reaction conditions and improved scalability. Additionally, the use of alternative solvents and catalysts may be explored to enhance the efficiency of the synthesis.

Chemical Reactions Analysis

Types of Reactions

N-(2-ethylphenyl)-4,5-dihydro-1H-Imidazol-2-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form imidazole N-oxides.

    Reduction: Reduction reactions can convert the imidazole ring to a more saturated form.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at the aromatic ring and the imidazole ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, thiols) are employed under various conditions.

Major Products

    Oxidation: Imidazole N-oxides.

    Reduction: Saturated imidazole derivatives.

    Substitution: Various substituted imidazole derivatives depending on the reagents used.

Scientific Research Applications

N-(2-ethylphenyl)-4,5-dihydro-1H-Imidazol-2-amine has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of infections and cancer.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(2-ethylphenyl)-4,5-dihydro-1H-Imidazol-2-amine involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to the induction of apoptosis in cancer cells. The exact molecular pathways and targets are still under investigation.

Comparison with Similar Compounds

Similar Compounds

    N-(2-ethylphenyl)-1-(2-furoyl)-4-piperidinecarboxamide: Another compound with potential therapeutic properties.

    N-(2-ethylphenyl)-2-(4-((4-nitrobenzylidene) amino) phenoxy) acetamide: Studied for its antibacterial activity.

Uniqueness

N-(2-ethylphenyl)-4,5-dihydro-1H-Imidazol-2-amine is unique due to its specific structural features, which confer distinct chemical and biological properties. Its imidazole ring and ethylphenyl group make it a versatile compound for various applications in research and industry.

Properties

CAS No.

4749-51-3

Molecular Formula

C11H15N3

Molecular Weight

189.26 g/mol

IUPAC Name

N-(2-ethylphenyl)-4,5-dihydro-1H-imidazol-2-amine

InChI

InChI=1S/C11H15N3/c1-2-9-5-3-4-6-10(9)14-11-12-7-8-13-11/h3-6H,2,7-8H2,1H3,(H2,12,13,14)

InChI Key

LOMVBXWLWKPXJV-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC=CC=C1NC2=NCCN2

Origin of Product

United States

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